molecular formula C10H8ClNO2 B8595138 5-chloro-2-methyl-1H-indole-7-carboxylic acid

5-chloro-2-methyl-1H-indole-7-carboxylic acid

Cat. No. B8595138
M. Wt: 209.63 g/mol
InChI Key: PMXVZVBKZMOUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07259183B2

Procedure details

To a solution of 5-chloro-2-methyl-1H-indole-7-carboxylic acid methyl ester (30 mg, 0.13 mmol) in MeOH (5 ml) was added 1N NaOH(aq) (268 μl, 0.27 mmol) and the reaction mixture was refluxed for 2 h. The reaction mixture was concentrated in vacuo and water was added. The aqueous layer was acidified to pH3 using 1N HCl and the aqueous layer was extracted with EtOAc. The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give the desired product (20 mg, 71%) which did not require further purification. MS (ISP) 208.1 (M−H)−.
Name
5-chloro-2-methyl-1H-indole-7-carboxylic acid methyl ester
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
268 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([Cl:15])[CH:8]=[C:9]2[C:13]=1[NH:12][C:11]([CH3:14])=[CH:10]2)=[O:4].[OH-].[Na+]>CO>[Cl:15][C:7]1[CH:8]=[C:9]2[C:13](=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=1)[NH:12][C:11]([CH3:14])=[CH:10]2 |f:1.2|

Inputs

Step One
Name
5-chloro-2-methyl-1H-indole-7-carboxylic acid methyl ester
Quantity
30 mg
Type
reactant
Smiles
COC(=O)C=1C=C(C=C2C=C(NC12)C)Cl
Name
Quantity
268 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=C(C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.